Cas no 346708-50-7 (Benzamide, 4-bromo-N,N-dipropyl-)
Benzamide, 4-bromo-N,N-dipropyl- Chemical and Physical Properties
Names and Identifiers
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- Benzamide, 4-bromo-N,N-dipropyl-
- AKOS000176649
- SCHEMBL7454658
- 4-bromo-N,N-dipropylbenzamide
- 346708-50-7
-
- MDL: MFCD00448695
- Inchi: 1S/C13H18BrNO/c1-3-9-15(10-4-2)13(16)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10H2,1-2H3
- InChI Key: QOICZLJBFSFEIC-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C(N(CCC)CCC)=O
Computed Properties
- Exact Mass: 283.05724
- Monoisotopic Mass: 283.05718g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 206
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 20.3Ų
Experimental Properties
- PSA: 20.31
Benzamide, 4-bromo-N,N-dipropyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Cooke Chemical | F431422-250mg |
4-Bromo-N,N-di-n-propylbenzamide |
346708-50-7 | 97 | 250mg |
RMB 1300.80 | 2025-02-21 | |
| Cooke Chemical | F431422-1g |
4-Bromo-N,N-di-n-propylbenzamide |
346708-50-7 | 97 | 1g |
RMB 4167.20 | 2025-02-21 |
Benzamide, 4-bromo-N,N-dipropyl- Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on Benzamide, 4-bromo-N,N-dipropyl-
Comprehensive Overview of Benzamide, 4-bromo-N,N-dipropyl- (CAS No. 346708-50-7): Properties, Applications, and Industry Insights
Benzamide, 4-bromo-N,N-dipropyl- (CAS No. 346708-50-7) is a specialized organic compound belonging to the benzamide family. Its molecular structure features a 4-bromo substitution on the benzene ring and N,N-dipropyl functional groups, making it a subject of interest in pharmaceutical and agrochemical research. This compound's unique properties, such as its solubility in organic solvents and thermal stability, have positioned it as a valuable intermediate in synthetic chemistry.
In recent years, the demand for 4-bromo-N,N-dipropyl benzamide has surged due to its potential applications in drug discovery. Researchers are exploring its role as a building block for kinase inhibitors and G-protein-coupled receptor (GPCR) modulators, aligning with the growing focus on targeted therapies in oncology and neurology. The compound's brominated aromatic core also makes it a candidate for cross-coupling reactions, a hot topic in green chemistry and sustainable synthesis methods.
From an industrial perspective, CAS 346708-50-7 is often discussed in forums related to high-value chemical intermediates. Its synthesis typically involves amide bond formation followed by bromination, with optimization efforts focusing on yield improvement and waste reduction—key concerns in modern process chemistry. Analytical techniques like HPLC and NMR spectroscopy are critical for quality control, reflecting the pharmaceutical industry's emphasis on purity standards.
Environmental and regulatory aspects of 4-bromo-N,N-dipropylbenzamide have gained attention, particularly regarding its biodegradation pathways and ecotoxicological profile. These discussions resonate with the broader trend of green chemistry and the search for eco-friendly alternatives in chemical manufacturing. The compound's logP value and photostability are frequently analyzed parameters, as they influence both application performance and environmental persistence.
Innovative research has explored the crystal structure of Benzamide, 4-bromo-N,N-dipropyl-, revealing insights into its molecular packing and intermolecular interactions. Such studies contribute to the development of cocrystals and pharmaceutical formulations, addressing the industry's need for improved drug solubility and bioavailability. Computational chemistry approaches, including DFT calculations, are increasingly applied to predict its reactivity and optimize synthetic routes.
The compound's role in material science is another emerging area. Its aromatic bromine moiety enables participation in polymer modification reactions, potentially leading to advanced materials with tailored properties. This intersects with the booming field of functional materials for electronics and coatings, where precise molecular control is paramount.
Quality standards for CAS 346708-50-7 vary by application, with pharmaceutical-grade material requiring stricter controls than industrial uses. This dichotomy reflects in market pricing and supply chain considerations, where GMP compliance and regulatory documentation become critical factors. The compound's stability under various storage conditions—often queried in technical forums—is determined by its sensitivity to hydrolysis and oxidation.
Looking forward, 4-bromo-N,N-dipropyl benzamide is poised to maintain its relevance as research continues into structure-activity relationships and molecular diversification. Its versatility as a chemical building block ensures ongoing interest across multiple disciplines, from medicinal chemistry to advanced materials engineering. As synthetic methodologies evolve toward greater efficiency and sustainability, this compound will likely see expanded applications and optimized production processes.
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